molecular formula C5H9ClF3NO B11756769 2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride

2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride

Cat. No.: B11756769
M. Wt: 191.58 g/mol
InChI Key: ONQJQOAQKIYIHN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of trifluoromethyl and oxetane groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride typically involves the reaction of 2,2,2-trifluoroethanol with oxetane derivatives under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various oxetane derivatives, trifluoromethyl-substituted compounds, and other functionalized amines. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The oxetane ring can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride is unique due to the presence of both trifluoromethyl and oxetane groups. This combination imparts distinct chemical and physical properties, such as high stability, reactivity, and lipophilicity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C5H9ClF3NO

Molecular Weight

191.58 g/mol

IUPAC Name

2,2,2-trifluoro-1-(oxetan-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4(9)3-1-10-2-3;/h3-4H,1-2,9H2;1H

InChI Key

ONQJQOAQKIYIHN-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C(C(F)(F)F)N.Cl

Origin of Product

United States

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